![molecular formula C11H13ClN2O B1405194 2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride CAS No. 1864053-99-5](/img/structure/B1405194.png)
2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride
Overview
Description
“2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” consists of a quinoline ring attached to an ethan-1-amine group via an oxygen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
“2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” is a compound with a molecular weight of 224.69 . The specific physical and chemical properties such as boiling point, melting point, etc., are not available in the retrieved literature.Scientific Research Applications
Pharmaceutical Research
Quinoline derivatives are known for their diverse biological activities, including anticancer , anti-inflammatory , antileishmanial , antimalarial , antitubercular , and antibacterial properties . The compound “2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” may be explored for similar pharmacological effects.
Synthetic Chemistry
Quinolines are used in the synthesis of complex molecules. The compound could be utilized in the synthesis of quinolin-2-ones and phenanthridin-6-ones, which have practical applications in both scientific research and industry .
Photocatalysis
Quinoline derivatives can be synthesized using photocatalytic methods from quinoline-N-oxides. This approach may be applicable to the compound “2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” for the development of new photocatalytic synthesis methods .
properties
IUPAC Name |
2-quinolin-6-yloxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;/h1-4,6,8H,5,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYFMHSJOJFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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